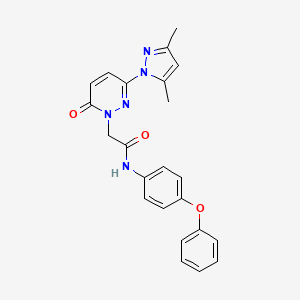

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide

Description

This compound is a pyridazinone derivative featuring a 3,5-dimethylpyrazole substituent at the pyridazinone’s 3-position and an N-(4-phenoxyphenyl)acetamide moiety. Pyridazinone scaffolds are known for their pharmacological relevance, particularly in targeting enzymes like phosphodiesterases (PDEs) and kinases. The compound’s molecular weight, calculated as C₂₃H₂₁N₅O₃, is 427.45 g/mol, with a ChemSpider ID (if available) inferred to be analogous to structurally related compounds in .

Properties

IUPAC Name |

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c1-16-14-17(2)28(25-16)21-12-13-23(30)27(26-21)15-22(29)24-18-8-10-20(11-9-18)31-19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPYLZJJLQQKQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, including the formation of the pyrazole and pyridazine rings, followed by their coupling with the phenoxyphenyl group. Common reagents used in these reactions include hydrazines, aldehydes, and acyl chlorides. The reaction conditions often involve heating under reflux, the use of catalysts, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products with different functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: As a potential bioactive compound with applications in drug discovery and development.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific interactions with molecular targets. These could include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs (Table 1), emphasizing structural variations and their implications for physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison

Key Research Findings

Core Heterocycle Influence: The pyridazinone core in the target compound provides two adjacent nitrogen atoms, enabling strong hydrogen-bonding interactions with biological targets (e.g., kinases or PDEs) . Analog 3’s 5-chloro-pyridazinone introduces electron-withdrawing effects, which may enhance electrophilic reactivity but increase toxicity risks .

Substituent Effects: The 4-phenoxyphenyl group in the target compound offers moderate lipophilicity (clogP ~3.2), balancing solubility and membrane permeability. Analog 2’s 6-methyl-2-heptanyl chain drastically elevates lipophilicity (clogP ~5.1), favoring tissue distribution but risking off-target binding .

Synthetic Accessibility: The target compound’s synthesis likely follows a route similar to Analog 3, involving coupling of pyridazinone intermediates with acetamide precursors via HBTU-mediated amidation .

Biological Activity

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole moiety, which is known for its diverse biological activities. Pyrazole derivatives often exhibit anti-inflammatory, analgesic, and anticancer properties. The specific structure of this compound includes:

- Pyrazole ring : Contributes to its biological activity.

- Pyridazine moiety : Enhances interaction with biological targets.

- Phenoxyphenyl acetamide group : Potentially involved in receptor binding.

The molecular formula can be represented as , with a molecular weight of approximately 345.39 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation.

Case Study: Antiproliferative Effects

A study evaluating a series of pyrazole compounds demonstrated that certain derivatives exhibited moderate to potent antiproliferative activity against various cancer cell lines, such as A549 (lung cancer) and HT-1080 (fibrosarcoma) . The structure-activity relationship indicated that modifications in the pyrazole ring significantly impacted efficacy.

The proposed mechanism involves the inhibition of tubulin polymerization, disrupting microtubule dynamics, akin to the action of combretastatin A-4 (CA-4), a known anticancer agent. Computational modeling suggests that these compounds bind at the colchicine site on microtubules, leading to cell cycle arrest and apoptosis .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds containing the pyrazole nucleus have been reported to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain . This mechanism is critical in developing non-steroidal anti-inflammatory drugs (NSAIDs).

Summary of Biological Activities

| Activity Type | Evidence Source | Observed Effects |

|---|---|---|

| Anticancer | Moderate to potent antiproliferative effects | |

| Anti-inflammatory | COX inhibition, reduction in inflammation |

Detailed Findings

-

Antiproliferative Activity :

- Compounds were tested against multiple cancer cell lines.

- Significant inhibition was observed in cell viability assays.

- Structure modifications improved potency.

-

Mechanism Exploration :

- Studies utilizing immunostaining and tubulin polymerization assays confirmed the mechanism of action.

- Computational studies provided insight into binding interactions.

-

Safety Profile :

- Preliminary toxicity assessments indicated acceptable safety margins for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.